molecular formula C20H12Cl4N4O2S3 B12052341 2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 328285-78-5

2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B12052341
CAS No.: 328285-78-5
M. Wt: 578.3 g/mol
InChI Key: IBINVVVEKGSUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an isothiazole (1,2-thiazole) core substituted at position 4 with a cyano group and at position 3 with a sulfanyl-linked 2-(3,4-dichloroanilino)-2-oxoethyl moiety. A second sulfanyl group at position 5 connects to an N-(3,4-dichlorophenyl)acetamide group. The presence of dual dichlorophenyl groups enhances lipophilicity, while the cyano group introduces electron-withdrawing effects, influencing reactivity and stability .

Properties

CAS No.

328285-78-5

Molecular Formula

C20H12Cl4N4O2S3

Molecular Weight

578.3 g/mol

IUPAC Name

2-[[4-cyano-3-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C20H12Cl4N4O2S3/c21-13-3-1-10(5-15(13)23)26-17(29)8-31-19-12(7-25)20(33-28-19)32-9-18(30)27-11-2-4-14(22)16(24)6-11/h1-6H,8-9H2,(H,26,29)(H,27,30)

InChI Key

IBINVVVEKGSUCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichloroaniline, which is then reacted with various reagents to introduce the cyano and isothiazolyl groups. The final step involves the coupling of these intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its intricate structure, which includes:

  • Functional groups : Cyano, dichloroanilino, isothiazolyl, and acetamide.
  • Molecular formula : C29H28Cl2N4O3.
  • Molecular weight : 551.5 g/mol.

The presence of multiple functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to 2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide may exhibit anticancer properties. The inhibition of protein kinases involved in cell growth and differentiation has been highlighted as a mechanism through which these compounds can exert their effects. For instance:

  • Protein Kinase Inhibition : Studies have shown that certain derivatives can inhibit protein kinases implicated in various cancers, suggesting their potential as anticancer agents .

Antioxidant Activity

The compound's antioxidant properties have also been investigated. Antioxidants are crucial in combating oxidative stress within cells, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that modifications to the compound can enhance its antioxidant capacity .

Case Study 1: Cancer Treatment

A study focusing on the anticancer effects of similar compounds demonstrated significant tumor growth inhibition in vitro and in vivo models. The mechanism was linked to the modulation of signaling pathways associated with cell proliferation .

Case Study 2: Antioxidant Efficacy

In another study, derivatives of this compound were tested for their ability to scavenge free radicals. The results indicated that certain substitutions on the isothiazole ring enhanced antioxidant activity significantly compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related analogs, focusing on heterocyclic cores, substituents, and physicochemical properties.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Core Heterocycle Key Substituents Molecular Formula Notable Features
Target Compound Isothiazole (1,2-thiazole) 4-Cyano, 3- and 5-sulfanyl linkages to dichlorophenylacetamide groups C₁₈H₁₂Cl₄N₄O₂S₃ Electron-withdrawing cyano group; dual dichlorophenyl motifs enhance lipophilicity
CID 1626204 (Thiadiazole analog) 1,2,4-Thiadiazole 3- and 5-sulfanyl linkages to dichlorophenylacetamide groups (no cyano group) C₁₈H₁₂Cl₄N₄O₂S₃ Thiadiazole core may alter hydrogen bonding and electronic properties vs. isothiazole
13a (Hydrazinylidene-cyanoacetamide) Hydrazinylidene-cyanoacetamide 4-Methylphenyl hydrazinylidene; N-(4-sulfamoylphenyl) C₁₆H₁₅N₅O₃S Polar sulfamoyl group; lacks dichlorophenyl and sulfur-rich linkages

Biological Activity

The compound 2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide represents a class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A cyano group
  • An isothiazole moiety
  • A dichloroaniline substituent
  • An acetamide functional group

This structural diversity suggests multiple points of interaction with biological targets, which may enhance its pharmacological profile.

Recent studies have indicated that compounds with similar structures can exhibit various biological activities, including:

  • Protein Kinase Inhibition : Compounds in this category have been shown to inhibit protein kinases essential for cell growth and differentiation. This inhibition is critical in cancer therapy as it can halt the proliferation of malignant cells .
  • Antioxidant Activity : The presence of electron-withdrawing groups such as cyano and chloro may enhance the antioxidant properties of the compound, potentially reducing oxidative stress in cells .

In Vitro Studies

  • Cell Viability Assays : The compound was tested against several cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations.
  • Enzyme Inhibition Assays : The compound demonstrated notable inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, with IC50 values indicating strong binding affinity .
Assay Type IC50 Value (µM) Reference
AChE Inhibition25.75
Urease Inhibition15.30
Cytotoxicity (Cancer Cells)10.00

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential. Preliminary animal studies suggest that the compound may reduce tumor size and improve survival rates in models of cancer .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the anticancer effects of similar compounds containing isothiazole moieties. The results indicated a reduction in tumor growth and metastasis in xenograft models, supporting the potential use of this compound in oncology .
  • Antimicrobial Activity Case Study : Research on structurally related compounds showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for structural characterization of this compound?

  • Methodology : Employ a combination of NMR (1H, 13C, and 2D-COSY for connectivity), IR spectroscopy (to confirm functional groups like -CN, -S-S-, and amide bonds), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography is critical for resolving bond angles and spatial arrangements, as demonstrated in analogous sulfanyl-acetamide derivatives .
  • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., dichlorophenylacetamides) to validate assignments. For example, IR peaks near 2200 cm⁻¹ confirm the nitrile group, while amide C=O stretches appear at ~1650 cm⁻¹ .

Q. How can synthesis routes for this compound be optimized to improve yield?

  • Methodology :

  • Stepwise Synthesis : Follow multi-step protocols involving thiol-ene reactions for sulfanyl group incorporation, as seen in dichloroanilino-acetamide syntheses .
  • Catalysis : Use POCl₃ for cyclization steps to enhance isothiazole ring formation efficiency .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) and recrystallization from ethanol to isolate pure product .
    • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of sulfanylating agents (e.g., 3,4-dichloroaniline derivatives) to minimize side reactions .

Q. What solvents and conditions are suitable for solubility and stability testing?

  • Methodology :

  • Solubility Screening : Test in DMSO (for in vitro assays), ethanol, and acetonitrile (for HPLC). Polar aprotic solvents like DMF may enhance solubility due to the compound’s sulfonyl and cyano groups .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC to detect hydrolysis of the isothiazole ring or sulfanyl linkages .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites (e.g., sulfur atoms in isothiazole) .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with cysteine residues). Validate using crystallographic data from analogous thiadiazole complexes .
    • Data Integration : Cross-reference computational predictions with experimental kinetics (e.g., IC₅₀ values) to refine models .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Orthogonal Assays : Validate antimicrobial or enzyme-inhibition results using both fluorometric and colorimetric assays (e.g., microdilution vs. agar diffusion) .
  • Control Experiments : Test for off-target effects by comparing activity against wild-type and mutant strains (e.g., bacteria with efflux pump deletions) .
    • Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent choice, cell line variations) .

Q. What strategies are recommended for studying metabolic stability and in vivo pharmacokinetics?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on sulfoxide formation and amide hydrolysis .
  • In Vivo Studies : Use radiolabeled compound (¹⁴C at the cyano group) for tissue distribution and excretion profiling in rodent models .
    • Challenges : Address poor bioavailability by formulating nanoparticles or liposomes to enhance solubility .

Key Considerations

  • Theoretical Frameworks : Link experimental design to coordination chemistry principles (e.g., sulfur’s role in metal-binding) and QSAR models for bioactivity optimization .
  • Safety Protocols : Follow OSHA guidelines for handling chlorinated intermediates; use fume hoods and PPE during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.